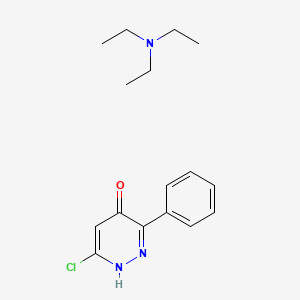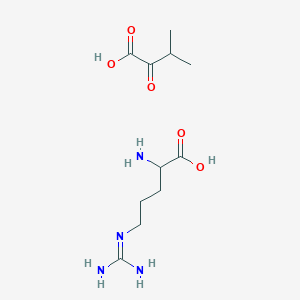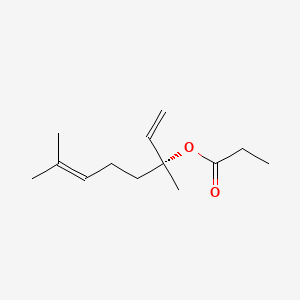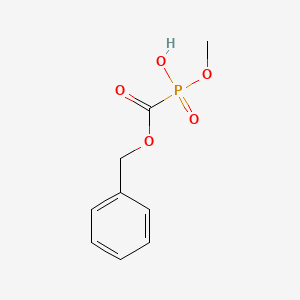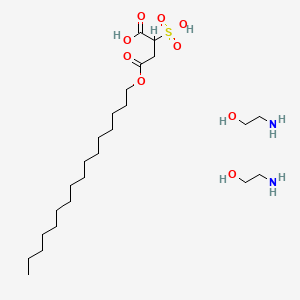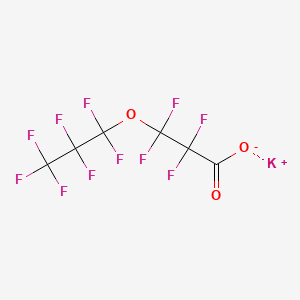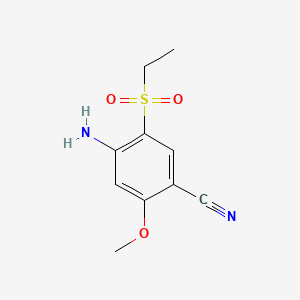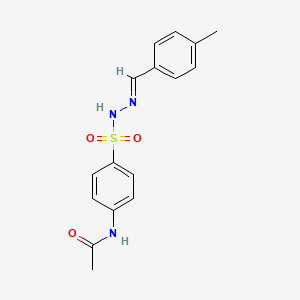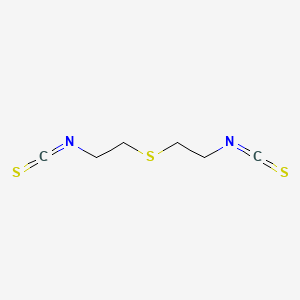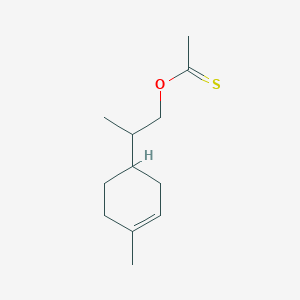![molecular formula C16H24N2O2 B12681650 1-Isocyanato-3-[(2-isocyanatocyclohexyl)methyl]-2-methylcyclohexane CAS No. 94213-29-3](/img/structure/B12681650.png)
1-Isocyanato-3-[(2-isocyanatocyclohexyl)methyl]-2-methylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isocyanato-3-[(2-isocyanatocyclohexyl)methyl]-2-methylcyclohexane is a chemical compound known for its unique structure and reactivity. It is primarily used in the production of polyurethanes and other polymeric materials. The compound’s structure includes two isocyanate groups attached to a cyclohexane ring, making it highly reactive and suitable for various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isocyanato-3-[(2-isocyanatocyclohexyl)methyl]-2-methylcyclohexane typically involves the reaction of cyclohexylamine with phosgene to form cyclohexyl isocyanate. This intermediate is then further reacted with another cyclohexylamine derivative under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound often employs large-scale reactors where the reaction conditions, such as temperature and pressure, are meticulously controlled to ensure high yield and purity. The process may also involve purification steps like distillation and crystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 1-Isocyanato-3-[(2-isocyanatocyclohexyl)methyl]-2-methylcyclohexane undergoes various chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Polymerization: Forms polyurethanes when reacted with polyols.
Substitution Reactions: Can undergo nucleophilic substitution with amines to form ureas.
Common Reagents and Conditions:
Alcohols: For urethane formation, typically under mild heating.
Polyols: For polyurethane synthesis, often in the presence of catalysts.
Major Products Formed:
Urethanes: Used in coatings and adhesives.
Polyurethanes: Widely used in foams, elastomers, and sealants.
Scientific Research Applications
1-Isocyanato-3-[(2-isocyanatocyclohexyl)methyl]-2-methylcyclohexane has diverse applications in scientific research:
Chemistry: Used in the synthesis of advanced polymeric materials.
Biology: Investigated for its potential in drug delivery systems.
Medicine: Explored for its use in creating biocompatible materials.
Industry: Employed in the production of high-performance coatings and adhesives.
Mechanism of Action
The compound exerts its effects primarily through its isocyanate groups, which are highly reactive towards nucleophiles. This reactivity allows it to form strong covalent bonds with various substrates, making it an essential component in polymer chemistry. The molecular targets include hydroxyl and amine groups, leading to the formation of urethanes and ureas .
Comparison with Similar Compounds
4,4’-Methylenebis(cyclohexyl isocyanate): Another isocyanate used in polyurethane production.
Hexamethylene diisocyanate: Known for its use in coatings and adhesives.
Toluene diisocyanate: Widely used in flexible foam production.
Uniqueness: 1-Isocyanato-3-[(2-isocyanatocyclohexyl)methyl]-2-methylcyclohexane stands out due to its unique structure, which provides enhanced reactivity and versatility in forming various polymeric materials. Its dual isocyanate groups allow for more complex and robust polymer networks compared to other isocyanates.
Properties
CAS No. |
94213-29-3 |
|---|---|
Molecular Formula |
C16H24N2O2 |
Molecular Weight |
276.37 g/mol |
IUPAC Name |
1-isocyanato-3-[(2-isocyanatocyclohexyl)methyl]-2-methylcyclohexane |
InChI |
InChI=1S/C16H24N2O2/c1-12-13(6-4-8-15(12)17-10-19)9-14-5-2-3-7-16(14)18-11-20/h12-16H,2-9H2,1H3 |
InChI Key |
KDAXAQDZNIOWKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCCC1N=C=O)CC2CCCCC2N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


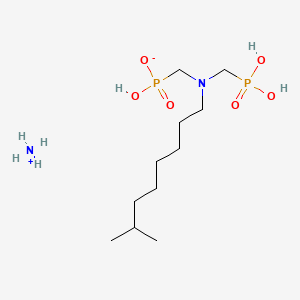
![2-[Bis(2-hydroxyethyl)amino]ethanol;(1-hydroxy-1-phosphonoethyl)phosphonic acid](/img/structure/B12681592.png)
